molecular formula C16H12ClNO B2474411 5-Chloro-2-(2-naphthyloxy)aniline CAS No. 32219-17-3

5-Chloro-2-(2-naphthyloxy)aniline

Cat. No. B2474411
CAS RN: 32219-17-3
M. Wt: 269.73
InChI Key: OSONOOMSGZJDBA-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-naphthyloxy)aniline is a chemical compound with the molecular formula C16H12ClNO and a molecular weight of 269.73 . It is used in biochemical research .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(2-naphthyloxy)aniline consists of a benzene ring (aniline part) attached to a naphthalene ring via an oxygen atom, and a chlorine atom attached to the benzene ring .


Physical And Chemical Properties Analysis

5-Chloro-2-(2-naphthyloxy)aniline has a melting point of 120-121 °C and a predicted boiling point of 422.0±30.0 °C . Its density is predicted to be 1.294±0.06 g/cm3 .

Scientific Research Applications

Adsorption and Chemical Interactions

5-Chloro-2-(2-naphthyloxy)aniline exhibits notable adsorption properties. In a study, it was used as part of the post-crosslinking reaction to enhance phenolic hydroxyl group content in hypercrosslinked polymeric adsorbents. These adsorbents demonstrated significant adsorption capacities, influenced by physical and chemical interactions, such as hydrogen bonding, particularly for substances like aniline (Yuan et al., 2013).

Electrochemical Applications

The electrochemical behavior of compounds related to 5-Chloro-2-(2-naphthyloxy)aniline has been extensively studied. Electrochemical copolymerization involving similar compounds has been explored for creating materials with significant redox properties and potential applications in various fields, including electronics and materials science (Chung, Wen, & Gopalan, 2001).

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of novel materials. Research on synthesizing conducting copolymers using similar compounds has shown promising results in creating materials with semiconductor properties. These materials have unique morphologies, such as forming into hollow spheres, which could have various industrial applications (Ramachandran et al., 2012).

Catalysis

5-Chloro-2-(2-naphthyloxy)aniline or related compounds have been used in catalysis. Research indicates its potential utility in synthesizing arylamides of 3-hydroxy-2-naphthoic acid, which are crucial in producing organic azo pigments, medicines, and pesticides. The studies highlight the effectiveness of certain catalysts in these synthesis processes (Shteinberg, 2022).

Polymerization and Material Properties

The compound and its derivatives have been involved in studies related to polymerization and the resulting material properties. Investigations into the reaction kinetics, morphology, electrical, and thermal properties of aniline during its hybrid micro-emulsion polymerization provide insights into the nanometric morphology and electrical conductivity of the resulting materials, which could have applications in various technological fields (Bounedjar, Naar, & Mekki, 2020).

Safety and Hazards

5-Chloro-2-(2-naphthyloxy)aniline is classified as an irritant . It’s important to handle this compound with appropriate safety measures, including wearing protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

5-chloro-2-naphthalen-2-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c17-13-6-8-16(15(18)10-13)19-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSONOOMSGZJDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(2-naphthyloxy)aniline

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